2-Bromophenylthiocyanate
Description
This compound is of interest in organic synthesis, particularly in nucleophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals.
Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl) thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-6-3-1-2-4-7(6)10-5-9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLCJPXYKGCEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-Bromo-2-chlorophenyl Isothiocyanate (CAS 98041-69-1)
- Structure : Bromine at the para position, chlorine at the ortho position, and an isothiocyanate (-N=C=S) group.
- Key Data: Purity: 100% concentration (as per safety data sheets) . Hazards: No specific hazards reported, though standard precautions for isothiocyanates (e.g., irritant properties) apply.
- The isothiocyanate group differs from thiocyanate in bonding (N vs. S connectivity), altering its stability and interaction with nucleophiles .
[2-(4-Bromophenyl)-2-oxoethyl] Thiocyanate (CAS 65679-14-3)
- Structure : A ketone group (-CO-) adjacent to the thiocyanate moiety on a 4-bromophenyl backbone.
- Key Data :
- Comparison : The ketone group introduces polarity, improving solubility in polar solvents (e.g., acetone or DMSO) compared to 2-bromophenylthiocyanate. The para-bromine position reduces steric hindrance, facilitating reactions at the thiocyanate site .
2-(5-Bromo-2-hydroxyphenyl)-2-oxoethyl Thiocyanate (C₉H₆BrNO₂S)
- Structure : Hydroxyl (-OH) and bromine substituents on the phenyl ring, with a ketone-thiocyanate side chain.
- Key Data: Source: Listed in the Handbook of Hydroxyacetophenones for synthesis and physical properties .
- Comparison: The hydroxyl group enables hydrogen bonding, increasing melting points and thermal stability relative to non-hydroxylated analogs like this compound.
Tabulated Comparison of Key Properties
| Compound Name | CAS Number | Substituents | Functional Groups | Purity/Concentration | Notable Properties |
|---|---|---|---|---|---|
| This compound | N/A | Br (ortho) | -SCN | N/A | Hypothesized high electrophilicity |
| 4-Bromo-2-chlorophenyl Isothiocyanate | 98041-69-1 | Br (para), Cl (ortho) | -N=C=S | 100% | Enhanced reactivity due to Cl |
| [2-(4-Bromophenyl)-2-oxoethyl] Thiocyanate | 65679-14-3 | Br (para), -CO- | -SCN | 96–98% | High polarity, commercial availability |
| 2-(5-Bromo-2-hydroxyphenyl)-2-oxoethyl Thiocyanate | N/A | Br (meta), -OH (ortho), -CO- | -SCN | N/A | Chelation capability, thermal stability |
Notes and Limitations
Data Gaps : Direct experimental data on this compound (e.g., melting point, NMR spectra) are absent in the provided evidence; inferences rely on structural analogs.
Commercial Availability : [2-(4-Bromophenyl)-2-oxoethyl] thiocyanate is widely supplied (96–98% purity), whereas this compound’s availability remains unclear .
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